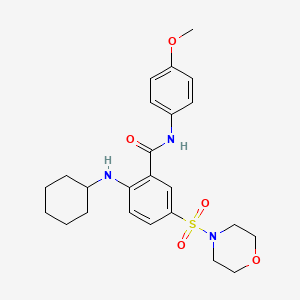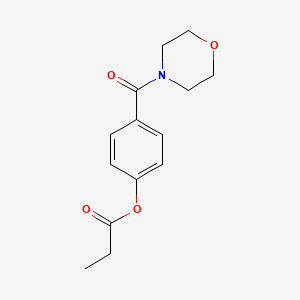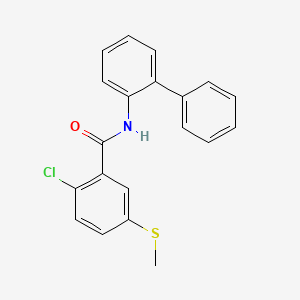![molecular formula C18H19NO4 B4398739 4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4398739.png)
4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl propionate
Descripción general
Descripción
4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl propionate, also known as ECPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ECPP is a derivative of phenylpropionic acid and is synthesized through a multistep process.
Mecanismo De Acción
4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl propionate exerts its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in various physiological processes, including inflammation, pain, and fever. This compound binds to the active site of cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the production of prostaglandins, resulting in its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential use in the treatment of cancer, cardiovascular diseases, and neurological disorders. This compound has been shown to inhibit the activity of cyclooxygenase enzymes, leading to a decrease in the production of prostaglandins. This results in its anti-inflammatory and analgesic effects. This compound has also been shown to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl propionate has several advantages and limitations for lab experiments. One of the advantages of this compound is its potential use in the treatment of various diseases. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of inflammatory diseases, pain, and fever. This compound has also been investigated for its potential use in the treatment of cancer, cardiovascular diseases, and neurological disorders. However, one of the limitations of this compound is its complex synthesis method, which requires expertise in organic chemistry and specialized equipment.
Direcciones Futuras
There are several future directions for the research on 4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl propionate. One of the future directions is the investigation of its potential use in the treatment of various diseases. This compound has shown potential in the treatment of inflammatory diseases, pain, and fever, and further research is needed to determine its efficacy and safety. Another future direction is the development of more efficient and cost-effective synthesis methods for this compound. The complex synthesis method of this compound limits its use in research and development, and the development of more efficient and cost-effective methods can increase its accessibility. Finally, the investigation of the structure-activity relationship of this compound can lead to the development of more potent and selective derivatives with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multistep process and has been investigated for its anti-inflammatory, analgesic, and antipyretic properties. This compound has also been studied for its potential use in the treatment of cancer, cardiovascular diseases, and neurological disorders. This compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, leading to a decrease in the production of prostaglandins. This compound has several advantages and limitations for lab experiments, and there are several future directions for its research and development.
Aplicaciones Científicas De Investigación
4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl propionate has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use in the treatment of cancer, cardiovascular diseases, and neurological disorders. This compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Propiedades
IUPAC Name |
[4-[(2-ethoxyphenyl)carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-17(20)23-14-11-9-13(10-12-14)18(21)19-15-7-5-6-8-16(15)22-4-2/h5-12H,3-4H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIUEMOFILTDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(diethylamino)ethoxy]benzonitrile hydrochloride](/img/structure/B4398659.png)
![N-(3-{[2-(2,3-dimethylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4398664.png)

![N-dibenzo[b,d]furan-3-yl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4398689.png)


![2-fluoro-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4398730.png)

![1-{3-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4398740.png)
![1-[4-(allyloxy)benzoyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4398741.png)

![2-(4-methylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B4398751.png)
![2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B4398754.png)
![1-{[2,4-dichloro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}-2-pyrrolidinone](/img/structure/B4398759.png)